![molecular formula C19H18N2S B15348290 N-(3-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)aniline CAS No. 65913-06-6](/img/structure/B15348290.png)
N-(3-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)aniline is an organic compound belonging to the class of benzothiazoles, which are known for their wide-ranging biological activities. This compound is characterized by its unique structure, combining a benzothiazole moiety with a phenyl group and an aniline derivative, contributing to its multifaceted chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing N-(3-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)aniline involves the condensation reaction between 2-aminothiophenol and an appropriate aromatic aldehyde. This reaction typically occurs under acidic or basic conditions, often facilitated by a catalyst such as hydrochloric acid or sodium hydroxide.
Industrial Production Methods
Industrial synthesis may utilize batch or continuous flow processes, optimizing conditions such as temperature, pressure, and reaction time to maximize yield and purity. High-performance liquid chromatography (HPLC) is often employed for the purification process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)aniline can undergo various chemical reactions, including:
Oxidation: Leading to the formation of sulfoxides or sulfones.
Reduction: Yielding thiol derivatives.
Substitution: Such as electrophilic aromatic substitution reactions, where the phenyl ring is modified.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are frequently used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) in the presence of halogenating agents.
Major Products
Depending on the reaction, major products can include sulfoxides, sulfones, thiols, and various substituted benzothiazoles.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potentially useful as a lead compound in drug development for treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects through various mechanisms, including:
Molecular Targets: Interacting with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways.
Pathways Involved: Common pathways include apoptosis induction in cancer cells, enzyme inhibition in microbial pathogens, and modulation of immune responses.
Comparison with Similar Compounds
N-(3-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)aniline stands out due to its unique combination of structural elements, which confer distinct biological activities. Similar compounds include:
Benzothiazole Derivatives: Known for their antimicrobial and anticancer properties.
Phenyl-Aniline Compounds: Often used in the synthesis of dyes and pigments.
Thiazole Analogues: Investigated for their pharmacological activities, particularly in cancer and infectious disease research.
Properties
CAS No. |
65913-06-6 |
|---|---|
Molecular Formula |
C19H18N2S |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N,3-diphenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C19H18N2S/c1-3-9-15(10-4-1)20-19-21(16-11-5-2-6-12-16)17-13-7-8-14-18(17)22-19/h1-6,9-12H,7-8,13-14H2 |
InChI Key |
LQDXAYSBJILENR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


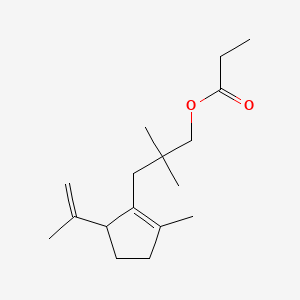

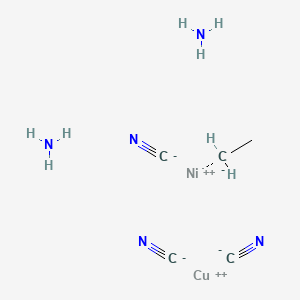
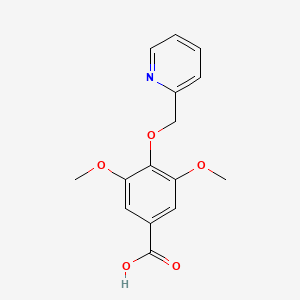

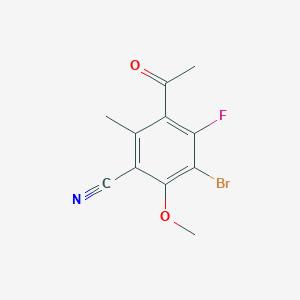

![Dichloro-[2-[3,5,7,9,11,13,15-heptakis[2-[dichloro(methyl)silyl]ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]ethyl]-methylsilane](/img/structure/B15348236.png)
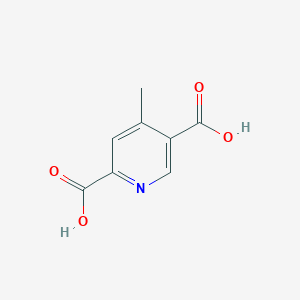
![(trans,trans)-4'-Butyl-[1,1'-bicyclohexyl]-4-methanol](/img/structure/B15348254.png)
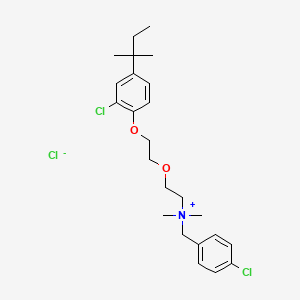
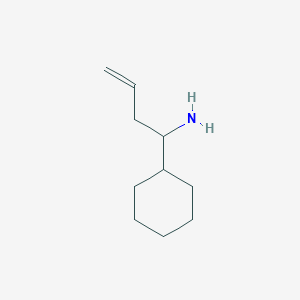
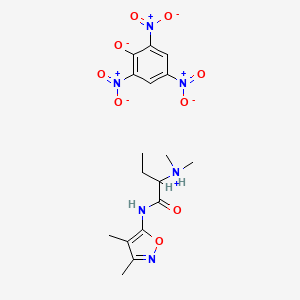
![N-(6-methyl-5-oxo-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),6,8-tetraen-7-yl)acetamide](/img/structure/B15348288.png)
